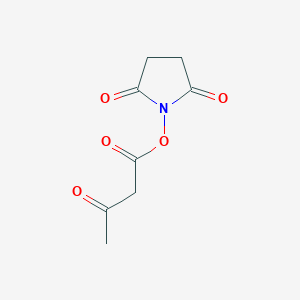
N-Hydroxysuccinimidyl acetoacetate
Übersicht
Beschreibung
N-Hydroxysuccinimidyl acetoacetate is a chemical compound used in scientific research. It serves as a versatile tool for bioconjugation, enabling the attachment of molecules to biomolecules . It is a hydroxylated, synthesized molecule and has been shown to have antibacterial activity .
Synthesis Analysis
While specific synthesis methods for N-Hydroxysuccinimidyl acetoacetate were not found in the search results, it is known that this compound is used in scientific research and serves as a versatile tool for bioconjugation .Molecular Structure Analysis
The molecular formula of N-Hydroxysuccinimidyl acetoacetate is C8H9NO5 . The molecular weight is 199.16 g/mol . The InChIKey is VOIVNIGJPPFYCC-UHFFFAOYSA-N .Chemical Reactions Analysis
N-Hydroxysuccinimidyl acetoacetate is used in various bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .Physical And Chemical Properties Analysis
The computed properties of N-Hydroxysuccinimidyl acetoacetate include a molecular weight of 199.16 g/mol, XLogP3-AA of -0.9, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 4, Exact Mass of 199.04807239 g/mol, Monoisotopic Mass of 199.04807239 g/mol, Topological Polar Surface Area of 80.8 Ų, Heavy Atom Count of 14, Formal Charge of 0, and Complexity of 293 .Wissenschaftliche Forschungsanwendungen
1. Antibacterial Activity
- Application Summary: NHS-Acetate is used in the synthesis of dehydroacetic acid and its enamine derivatives, which are known for their antibacterial activity .
- Methods of Application: Dehydroacetic acid is synthesized from NHS-Acetate, and a series of enamine-based derivatives are then synthesized to improve the antibacterial activity of dehydroacetic acid .
- Results: The antibacterial activities of the synthesized analogues were evaluated against Escherichia coli and Staphylococcus aureus. Derivative 4b (N-Me) showed the best broad-spectrum activity with five-fold greater minimum inhibitory concentration and 11-fold greater minimum biocidal concentration against E. coli when compared to dehydroacetic acid, in addition to improved antibacterial activity against S. aureus .
2. Chemiluminescence Coreactant
- Application Summary: NHS-Acetate has been explored as an efficient and stable chemiluminescence coreactant for the first time .
- Methods of Application: The chemiluminescence intensity of the newly developed luminol-NHS system is about 22 times higher than that of the traditional luminol-H2O2 system . Chemiluminescence of this system is dramatically enhanced by Co2+ .
- Results: This new chemiluminescence system is then applied for the highly selective and ultrasensitive detection of Co2+ with a limit of detection (0.01 nM) better than those of several conventional analytical methods . This system also enables the efficient detection of luminol (LOD = 7 pM) and NHS (LOD = 3.0 μM) with excellent sensitivity .
3. Protein Modification
- Application Summary: NHS-Acetate can be used to attach fluorescent tags or other detectable labels to proteins. This allows researchers to visualize and track proteins within cells or organisms.
- Methods of Application: The NHS ester of the dye reacts with primary amines of the protein to form a stable amide bond. The reaction is usually carried out in a bicarbonate buffer.
- Results: The resulting labeled proteins can be used in various applications such as imaging and flow cytometry.
4. Fluorophore Attachment
- Application Summary: NHS-Acetate is used for attaching the bright, photostable Alexa Fluor® dyes to primary amines on molecules of interest, including antibodies and amine-modified oligos .
- Methods of Application: The NHS ester of the dye reacts with primary amines on the molecule of interest to form a stable carboxyamide bond . The reaction is usually carried out in a bicarbonate buffer .
- Results: The resulting labeled molecules can be used in imaging and flow cytometry applications .
Safety And Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Acetoacetate, a ketone body, has been found to have a novel function in promoting muscle cell proliferation. This functional role of acetoacetate in regulating muscle cell function is further evidenced by its capability to accelerate muscle regeneration in normal mice, and it ameliorates muscular dystrophy in mdx mice . This suggests potential future directions for the use of N-Hydroxysuccinimidyl acetoacetate in medical and scientific research.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-5(10)4-8(13)14-9-6(11)2-3-7(9)12/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIVNIGJPPFYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408543 | |
| Record name | N-Hydroxysuccinimidyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxysuccinimidyl acetoacetate | |
CAS RN |
139549-71-6 | |
| Record name | N-Hydroxysuccinimidyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



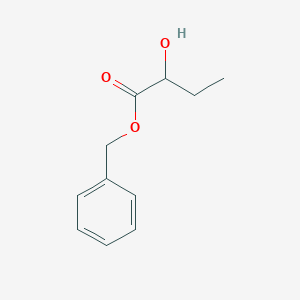
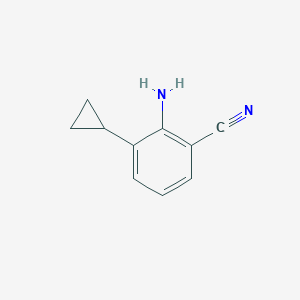
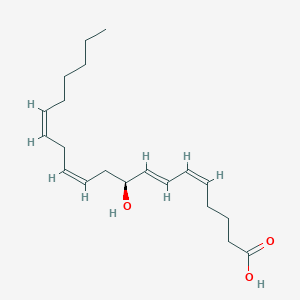
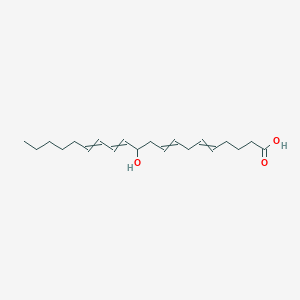
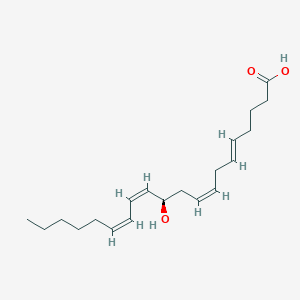

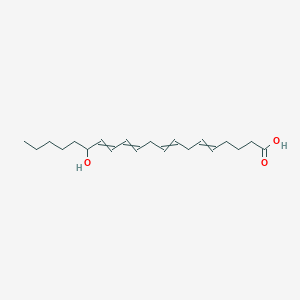

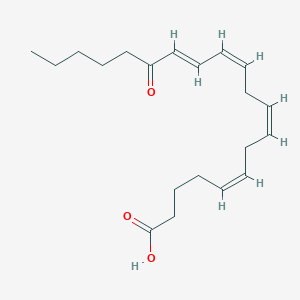
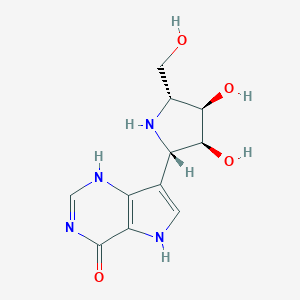

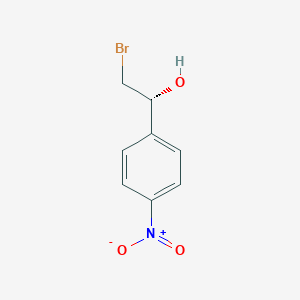
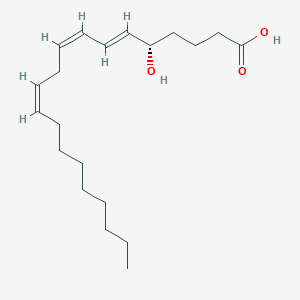
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)